molecular formula C19H23FN4OS B2932006 2-Ethyl-5-((4-fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887218-87-3

2-Ethyl-5-((4-fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Katalognummer: B2932006
CAS-Nummer: 887218-87-3
Molekulargewicht: 374.48
InChI-Schlüssel: LOCMKURUYDFYQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-5-((4-fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a fused thiazolo-triazole core substituted with a 4-fluorophenyl group, a 4-methylpiperidinyl moiety, and a hydroxyl group. The hydroxyl group at position 6 likely contributes to hydrogen-bonding interactions, influencing solubility and metabolic pathways.

Eigenschaften

IUPAC Name

2-ethyl-5-[(4-fluorophenyl)-(4-methylpiperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4OS/c1-3-15-21-19-24(22-15)18(25)17(26-19)16(13-4-6-14(20)7-5-13)23-10-8-12(2)9-11-23/h4-7,12,16,25H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCMKURUYDFYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCC(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-Ethyl-5-((4-fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel chemical entity that has garnered attention due to its potential biological activities. This compound is characterized by a thiazole and triazole moiety, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H19FN4S\text{C}_{15}\text{H}_{19}\text{F}\text{N}_{4}\text{S}

This structure includes:

  • Thiazole and triazole rings which contribute to its biological activity.
  • A 4-fluorophenyl group that may enhance receptor binding and selectivity.
  • A 4-methylpiperidine moiety that could influence pharmacokinetic properties.

Research suggests that compounds with similar structures often interact with various biological targets, including:

  • Receptors : Many thiazole and triazole derivatives act as ligands for neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing neurological pathways.
  • Enzymatic Inhibition : These compounds may inhibit specific enzymes involved in disease processes, such as kinases or phosphodiesterases.

Anticancer Activity

Studies indicate that thiazolo[3,2-b][1,2,4]triazoles exhibit significant anticancer properties. For instance:

  • In vitro studies have demonstrated that related compounds can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the modulation of cell cycle regulators and apoptotic pathways .
CompoundCancer Cell LineIC50 (µM)
47fHCT-1166.2
47eT47D27.3

Antimicrobial Activity

Compounds within this class have shown promising antimicrobial effects:

  • Antibacterial and antifungal activities were noted against several pathogens. The mechanism may involve disrupting microbial cell membranes or inhibiting vital metabolic pathways .

Neurological Effects

Given the presence of the piperidine ring:

  • The compound may act on muscarinic receptors or other neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders .

Case Studies

  • Study on Anticancer Activity : A recent study evaluated a series of thiazolo[3,2-b][1,2,4]triazole derivatives against colorectal cancer cells. The results indicated that modifications to the fluorophenyl group significantly enhanced cytotoxicity compared to the parent compounds .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of various thiazolo derivatives against Mycobacterium tuberculosis. The results suggested that certain derivatives exhibited comparable activity to standard treatments .

Vergleich Mit ähnlichen Verbindungen

Compound A : 2-Ethyl-5-[(2-fluorophenyl)(3-methylpiperidin-1-yl)methyl]thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS: 887218-78-2)

  • Structural Differences :
    • Aromatic substitution : 2-fluorophenyl vs. 4-fluorophenyl in the main compound.
    • Piperidine substitution : 3-methylpiperidinyl vs. 4-methylpiperidinyl.
  • The 3-methylpiperidinyl group could confer different conformational flexibility, affecting receptor selectivity.

Compound B : Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate

  • Structural Differences :
    • Core structure : Pyrazole-thiazole vs. thiazolo-triazole.
    • Functional groups : Carboxylate ester vs. hydroxyl group.
  • Implications :
    • The pyrazole-thiazole core may exhibit distinct electronic properties, influencing charge distribution and binding affinity.
    • The ester group enhances lipophilicity but may reduce metabolic stability compared to the hydroxyl group in the main compound .

Compound C : (5Z)-2-(4-fluorophenyl)-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-thiazolo[3,2-b][1,2,4]triazol-6-one

  • Structural Differences :
    • Substituent : Indol-2-one moiety vs. 4-methylpiperidinyl group.
    • Oxidation state : Triazolone (ketone) vs. triazol-ol (hydroxyl).
  • The triazolone’s ketone group may reduce hydrogen-bonding capacity compared to the hydroxyl group in the main compound .

Compound D : 2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS: 886914-81-4)

  • Structural Differences :
    • Heterocycle : Furan vs. phenyl group.
    • Nitrogen substituent : Piperazinyl vs. piperidinyl.
  • Implications :
    • The furan’s oxygen atom may increase polarity, improving solubility but reducing blood-brain barrier penetration.
    • Piperazine’s basicity could enhance water solubility compared to piperidine .

Target Binding and Selectivity

  • The 4-fluorophenyl group in the main compound may enhance selectivity for para-substituted receptor sites compared to ortho-fluorinated analogs (e.g., Compound A) .

Pharmacokinetic Properties

Property Main Compound Compound A Compound B Compound D
Molecular Weight ~423.5 g/mol ~423.5 g/mol ~455.9 g/mol 427.5 g/mol
LogP (Predicted) Moderate (3.5–4.0) Similar Higher (4.5–5.0) Lower (2.5–3.0)
Hydrogen Bond Donors 1 (OH) 1 (OH) 0 1 (OH)
Solubility Moderate (hydroxyl group) Moderate Low (ester-dominated) Higher (piperazine)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.